- Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HCl, Tetrahedron Letters, 1997, 38(15), 2685-2688
Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)
N-Methoxy-N-methyl-2-furancarboxamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Furancarboxamide,N-methoxy-N-methyl-
- N-Methoxy-N-methyl-2-furancarboxamide
- N-METHOXY-N-METHYL-2-FURAMIDE
- N-methoxy-N-methyl-2-pyrrolecarboxamide
- N-methoxy-N-methylfuran-2-carboxamide
- N-methoxy-N-methyl-furan-2-carboxamide
- ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- AB30437
- AB1008188
- X5411
- M1476
- A845179
- N-Methoxy-N-methyl-2-furancarboxamide (ACI)
- MFCD06804576
- CS-0061702
- 95091-92-2
- AS-63227
- W16960
- SCHEMBL2306849
- AKOS007929995
- EN300-218835
- DTXSID90445289
- SY054071
-
- MDL: MFCD06804576
- Inchi: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3
- InChI Key: ZPMBEUDMVUSUOS-UHFFFAOYSA-N
- SMILES: O=C(N(C)OC)C1=CC=CO1
Computed Properties
- Exact Mass: 155.05800
- Monoisotopic Mass: 155.058243149g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 149
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 42.7
- Surface Charge: 0
- Tautomer Count: nothing
Experimental Properties
- Density: 1.159
- Boiling Point: 264.216°C at 760 mmHg
- Flash Point: 113.594°C
- Refractive Index: 1.49
- PSA: 42.68000
- LogP: 0.91300
N-Methoxy-N-methyl-2-furancarboxamide Customs Data
- HS CODE:2932190090
- Customs Data:
China Customs Code:
2932190090Overview:
2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
N-Methoxy-N-methyl-2-furancarboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N862432-1g |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | ≥98%(GC) | 1g |
521.10 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1476-1G |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | >98.0%(GC) | 1g |
¥525.00 | 2024-04-15 | |
| Chemenu | CM196148-5g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 95% | 5g |
$414 | 2021-08-05 | |
| TRC | M219858-50mg |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M219858-100mg |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M219858-500mg |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | 500mg |
$ 160.00 | 2022-06-04 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159184-1G |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | >98.0%(GC) | 1g |
¥294.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159184-250mg |
N-Methoxy-N-methyl-2-furancarboxamide |
95091-92-2 | >98.0%(GC) | 250mg |
¥99.90 | 2023-09-01 | |
| Alichem | A159003126-5g |
N-Methoxy-N-methylfuran-2-carboxamide |
95091-92-2 | 95% | 5g |
$465.15 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-1g |
N-Methoxy-N-methyl-furan-2-carboxamide |
95091-92-2 | 96% | 1g |
1339.91CNY | 2021-05-08 |
N-Methoxy-N-methyl-2-furancarboxamide Production Method
Production Method 1
Production Method 2
1.2 Reagents: Diisopropylethylamine ; rt
1.3 Solvents: Dichloromethane ; rt
- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent, Synthetic Communications, 2019, 49(6), 790-798
Production Method 3
1.2 Reagents: Triethylamine ; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt
- A CO2-Catalyzed Transamidation Reaction, Journal of Organic Chemistry, 2021, 86(23), 16867-16881
Production Method 4
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M, Organic Process Research & Development, 2020, 24(8), 1543-1548
Production Method 5
- A biosynthesis-inspired approach to over twenty diverse natural product-like scaffolds, Chemical Communications (Cambridge, 2016, 52(63), 9837-9840
Production Method 6
1.2 Reagents: Triethylamine ; rt; 1 h, rt
- A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acids, Bulletin of the Korean Chemical Society, 2010, 31(1), 171-173
Production Method 7
1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C
- Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisation, Organic & Biomolecular Chemistry, 2013, 11(20), 3337-3340
Production Method 8
- An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524
Production Method 9
1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
- One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids, Synthesis, 2014, 46(3), 320-330
Production Method 10
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
- A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids, Organic Letters, 2009, 11(19), 4474-4477
Production Method 11
- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization, Tetrahedron Letters, 2005, 46(1), 43-46
Production Method 12
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
- Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its Analogues, European Journal of Organic Chemistry, 2013, 2013(16), 3316-3327
Production Method 13
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
- Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines, Organic Letters, 2022, 24(39), 7227-7231
Production Method 14
1.2 Reagents: Triethylamine
1.3 Solvents: Tetrahydrofuran
1.4 Solvents: Hexane , Ethyl acetate
- A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423
Production Method 15
1.2 0 - 5 °C; 80 min, 25 °C
- A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrins, Tetrahedron Letters, 2016, 57(35), 3924-3928
Production Method 16
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt
- Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water, RSC Advances, 2013, 3(26), 10158-10162
Production Method 17
1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt
- Method of making 2-furyl alkyl ketones, United States, , ,
Production Method 18
- Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ Alcoholysis, Organic Letters, 2020, 22(5), 2093-2098
Production Method 19
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
- Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-Dienes, Organic Letters, 2019, 21(16), 6333-6336
Production Method 20
1.2 Reagents: Citric acid Solvents: Water ; 22 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C
- Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents, Journal of the American Chemical Society, 2008, 130(30), 9942-9951
N-Methoxy-N-methyl-2-furancarboxamide Raw materials
- N,O-Dimethylhydroxylamine
- N-Methoxy-N-methylcarbamoyl Chloride
- N,N',N''-phosphinetriyltris(N,O-dimethylhydroxylamine)
- N,O-Dimethylhydroxylamine hydrochloride
- 2-Furoic acid
- Methyl 2-furoate
N-Methoxy-N-methyl-2-furancarboxamide Preparation Products
N-Methoxy-N-methyl-2-furancarboxamide Suppliers
N-Methoxy-N-methyl-2-furancarboxamide Related Literature
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on N-Methoxy-N-methyl-2-furancarboxamide
Introduction to N-Methoxy-N-methyl-2-furancarboxamide (CAS No. 95091-92-2)
N-Methoxy-N-methyl-2-furancarboxamide, a compound with the chemical formula C8H9NO3, is a derivative of furan that has garnered significant attention in the field of pharmaceutical research and development. This compound is characterized by its unique structural properties, which make it a promising candidate for various applications in medicinal chemistry. The presence of both a methoxy group and a methyl group in its molecular structure contributes to its versatility, enabling it to interact with biological targets in diverse ways.
The CAS No. 95091-92-2 of N-Methoxy-N-methyl-2-furancarboxamide is a unique identifier that distinguishes it from other chemical compounds. This numerical code ensures that researchers and manufacturers can accurately reference and utilize the compound in their studies and products. The compound's molecular structure, featuring a furan ring substituted with an amide group, makes it an intriguing subject for further exploration in synthetic chemistry and drug design.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. N-Methoxy-N-methyl-2-furancarboxamide has emerged as a compound of interest due to its potential pharmacological properties. Its ability to interact with enzymes and receptors has led to investigations into its role in treating conditions such as inflammation, pain, and neurological disorders.
One of the most compelling aspects of N-Methoxy-N-methyl-2-furancarboxamide is its role in the synthesis of more complex molecules. Researchers have utilized this compound as a building block for the development of novel drugs that target specific disease pathways. Its structural features allow for modifications that can enhance its bioavailability and therapeutic efficacy. For instance, studies have shown that derivatives of this compound can exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response.
The N-Methoxy-N-methyl-2-furancarboxamide moiety is particularly noteworthy for its ability to engage with biological systems in multiple ways. The methoxy group can participate in hydrogen bonding interactions, while the amide group can form salt bridges with charged residues on proteins. These interactions are crucial for the compound's ability to bind to biological targets and exert its pharmacological effects. Additionally, the furan ring provides a rigid scaffold that can be modified to optimize binding affinity and selectivity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of N-Methoxy-N-methyl-2-furancarboxamide with high accuracy. These computational studies have helped identify potential lead compounds for further optimization. By leveraging virtual screening techniques, scientists have been able to rapidly assess the binding affinity of various derivatives, accelerating the drug discovery process.
In clinical settings, N-Methoxy-N-methyl-2-furancarboxamide has shown promise as an intermediate in the synthesis of therapeutic agents. Its incorporation into drug candidates has led to improved pharmacokinetic profiles and enhanced therapeutic outcomes. For example, researchers have developed novel analgesics that incorporate this compound's core structure, demonstrating its potential in managing chronic pain conditions.
The synthesis of N-Methoxy-N-methyl-2-furancarboxamide involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the functionalization of a furan derivative followed by amide bond formation. Advances in catalytic methods have made these synthetic routes more efficient and environmentally friendly, aligning with the growing emphasis on sustainable practices in pharmaceutical manufacturing.
The versatility of N-Methoxy-N-methyl-2-furancarboxamide extends beyond its applications in drug development. It has also been explored as a component in agrochemicals and specialty chemicals, where its unique properties contribute to improved performance and efficacy. This broad utility underscores the importance of fundamental research in uncovering the potential of simple yet sophisticated molecular structures.
As our understanding of biological systems continues to evolve, so does our appreciation for compounds like N-Methoxy-N-methyl-2-furancarboxamide. The integration of cutting-edge technologies such as CRISPR gene editing and artificial intelligence is enabling researchers to explore new therapeutic strategies that leverage this compound's properties. By combining traditional organic synthesis with innovative biotechnological approaches, scientists are paving the way for next-generation treatments.
In conclusion, N-Methoxy-N-methyl-2-furancarboxamide (CAS No. 95091-92-2) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and diverse applications make it a valuable tool for researchers working on novel therapeutics. As we continue to uncover new insights into its pharmacological properties, this compound is poised to play an increasingly important role in addressing some of today's most pressing medical challenges.
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